3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
“3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is an organic compound that is useful in the field of life sciences . It is a novel derivative synthesized in good yield .
Synthesis Analysis
The compound has been synthesized as a series of aliphatic, aromatic, and heterocyclic amine derivatives . An operationally simple reaction known as metal-free C-3 chalcogenation has been used to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This reaction proceeds under mild conditions and can be executed on a gram scale .Molecular Structure Analysis
The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis . The InChI code for the compound is 1S/C11H15ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h4,13H,2-3,5-7H2,1H3 .Chemical Reactions Analysis
The compound has been involved in a metal-free C-3 chalcogenation reaction, which is a type of sulfenylation and selenylation reaction . This reaction has been used to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Physical and Chemical Properties Analysis
The compound has a molecular weight of 226.71 . It is a solid at room temperature . More detailed physical and chemical properties would require further experimental analysis.Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H317 and H319 , indicating that it may cause an allergic skin reaction and serious eye irritation. Precautionary statements include P280, P305, P338, and P351 , suggesting protective measures and specific actions in case of exposure.
Properties
IUPAC Name |
3-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-4,7H,5-6H2,1H3/i5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTGLYCNMGGMKL-NZLXMSDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C=CC=CN2C1=O)C)C([2H])([2H])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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